molecular formula C15H21N3O3S B11253549 N-cyclooctyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

N-cyclooctyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No.: B11253549
M. Wt: 323.4 g/mol
InChI Key: JAJDEBWQSVIFPZ-UHFFFAOYSA-N
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Description

N-CYCLOOCTYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE is a complex organic compound with a unique structure that includes a cyclooctyl group, a benzodiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOOCTYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOOCTYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-CYCLOOCTYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-CYCLOOCTYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-CYCLOOCTYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-CARBOXYLIC ACID: This compound has a similar structure but with a carboxylic acid group instead of a sulfonamide group.

    2-OXO-1-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE: This compound has a propyl group instead of a cyclooctyl group.

Uniqueness

N-CYCLOOCTYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE is unique due to its combination of a cyclooctyl group, benzodiazole ring, and sulfonamide group. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H21N3O3S

Molecular Weight

323.4 g/mol

IUPAC Name

N-cyclooctyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

InChI

InChI=1S/C15H21N3O3S/c19-15-16-13-9-8-12(10-14(13)17-15)22(20,21)18-11-6-4-2-1-3-5-7-11/h8-11,18H,1-7H2,(H2,16,17,19)

InChI Key

JAJDEBWQSVIFPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3

Origin of Product

United States

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